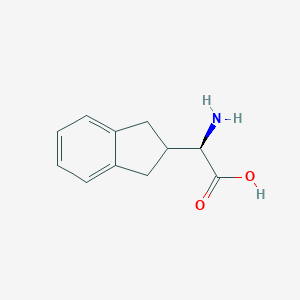
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, commonly known as TCDD, is a potent environmental toxin that is classified as a dioxin. TCDD is highly toxic and has been linked to a number of adverse health effects in humans and animals.
Mechanism Of Action
The mechanism of action of TCDD is complex and not fully understood. TCDD is believed to act by binding to the aryl hydrocarbon receptor (AhR) in cells, which triggers a cascade of biochemical events that ultimately lead to changes in gene expression. These changes in gene expression can have a wide range of effects on cellular function, including alterations in cellular metabolism, cell growth, and differentiation.
Biochemical And Physiological Effects
The biochemical and physiological effects of TCDD are numerous and can be quite severe. TCDD has been shown to have toxic effects on the liver, immune system, reproductive system, and cardiovascular system. TCDD has also been linked to a number of adverse effects on fetal development, including birth defects and developmental delays.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TCDD in lab experiments is its potency. TCDD is a highly toxic compound that can produce significant effects at very low concentrations. This makes it an ideal compound for studying the effects of environmental toxins on biological systems. However, the use of TCDD in lab experiments is limited by its toxicity and the potential for adverse effects on researchers working with the compound.
Future Directions
There are a number of future directions for research on TCDD. One area of research is the development of new methods for synthesizing TCDD that are more efficient and environmentally friendly. Another area of research is the development of new treatments for TCDD toxicity, including drugs that can bind to TCDD and prevent its toxic effects. Finally, there is a need for more research on the long-term effects of TCDD exposure on human health, particularly in populations that are exposed to high levels of the compound due to environmental contamination.
Synthesis Methods
TCDD is typically synthesized through a process known as the chlorination of 2,4-dichlorophenol. This process involves the reaction of 2,4-dichlorophenol with a mixture of chlorine and hydrochloric acid under controlled conditions. The resulting product is then purified through a series of chemical reactions to yield TCDD.
Scientific Research Applications
TCDD is widely used in scientific research as a model compound for studying the effects of dioxins on biological systems. TCDD has been shown to have a number of adverse effects on the immune system, reproductive system, and endocrine system. TCDD is also used in studies of cancer, as it has been shown to be a potent carcinogen in animal models.
properties
CAS RN |
19244-35-0 |
|---|---|
Product Name |
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid |
Molecular Formula |
C10H3Cl4NO4 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H3Cl4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) |
InChI Key |
FHIZSYJTTDFYKS-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
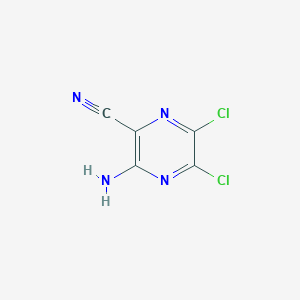
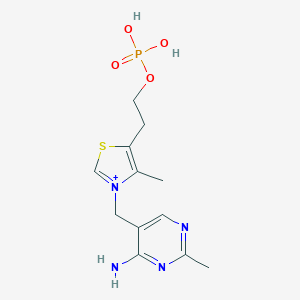
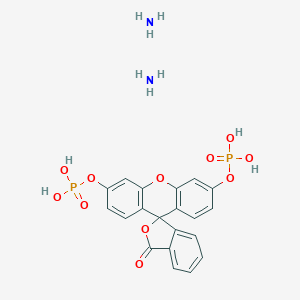
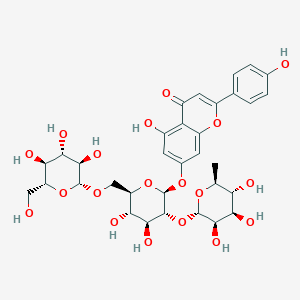
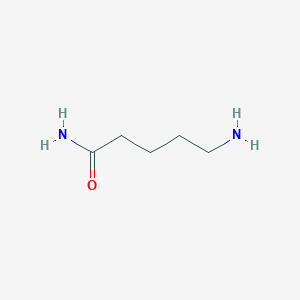
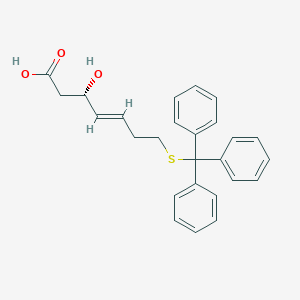
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)




